molecular formula C10H10N4 B2916840 N-[(pyridin-4-yl)methyl]pyrimidin-2-amine CAS No. 77200-15-8

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine

Cat. No.: B2916840
CAS No.: 77200-15-8
M. Wt: 186.218
InChI Key: TZFFQDPCQWBXKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with an amine group linked to a pyridin-4-ylmethyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1-7H,8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFFQDPCQWBXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine typically involves the reaction of pyridine derivatives with pyrimidine precursors. One common method is the condensation reaction between 4-(chloromethyl)pyridine and 2-aminopyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to reduce any nitro groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrimidine rings can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N-[(pyridin-4-yl)methyl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The pathways involved often include signal transduction cascades, where the compound can influence cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties/Applications Reference
N-[(pyridin-4-yl)methyl]pyrimidin-2-amine C₁₀H₁₁N₅ Pyridin-4-ylmethyl at C2 Kinase inhibition, antimicrobial
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine C₁₁H₉N₅S Thiazol-5-yl at C4, pyridin-2-yl at N CDK4/6 inhibition
T130 C₂₃H₁₈ClN₃ Triarylmethane group at N High hydrophobicity, crystallization
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine C₁₆H₁₅N₅ 3-Pyridyl at C4, aromatic amine Potential anticancer activity

Biological Activity

N-[(pyridin-4-yl)methyl]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurodegenerative disorders. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and implications for future drug development.

Chemical Structure and Properties

This compound belongs to the class of pyrimidine derivatives, which are known for diverse biological activities. Its structural features enable interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound primarily involves the inhibition of specific kinases and enzymes that play crucial roles in cell signaling pathways. For instance, it has been observed to modulate the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting CDK2, this compound can influence the G1-S transition in the cell cycle, promoting apoptosis in cancer cells while potentially providing neuroprotective effects through nitric oxide synthase (nNOS) inhibition .

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties through various in vitro assays. The following table summarizes key findings regarding its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Mechanism Reference
HEPG2 (Liver)1.18Inhibition of cell proliferation
MCF7 (Breast)0.056Induction of apoptosis
K562 (Leukemia)1.95Inhibition of CDK activity
A549 (Lung)0.24Targeting EGFR signaling
PC3 (Prostate)0.67Disruption of cell cycle progression

These findings suggest that this compound exhibits potent anticancer activity across multiple cancer types, with lower IC50 values indicating higher efficacy compared to established treatments.

Case Studies and Research Findings

  • Study on Neuroprotection : A study focusing on neurodegenerative diseases demonstrated that selective nNOS inhibitors could significantly reduce oxidative stress in neuronal cells. This compound was noted for its ability to penetrate the blood-brain barrier, suggesting potential for treating conditions like Alzheimer's disease .
  • Combination Therapy : In combination with other chemotherapeutic agents, this compound has shown synergistic effects, enhancing the overall cytotoxicity against resistant cancer cell lines. This approach could lead to improved treatment regimens for patients with advanced-stage cancers .
  • Clinical Implications : Ongoing clinical trials are evaluating the safety and efficacy of this compound in combination therapies for various cancers, highlighting its potential as a versatile therapeutic agent .

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